

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde chemical structure

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Compound of Interest

Compound Name: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

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An In-depth Technical Guide to **3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde**: Synthesis, Characterization, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde**, a key chemical intermediate in modern agrochemistry. The document details its chemical structure, robust synthetic methodologies, in-depth spectroscopic characterization, and critical role as a precursor to high-value active ingredients, most notably the succinate dehydrogenase inhibitor (SDHI) fungicide, Fluxapyroxad. This guide is intended for researchers, process chemists, and drug development professionals seeking a practical and theoretical understanding of this essential building block.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal and agricultural chemistry due to its unique electronic properties and ability to engage in various intermolecular interactions. When substituted with a difluoromethyl group (-CHF₂), the ring's lipophilicity and metabolic stability are significantly enhanced. The introduction of a formyl group (-CHO) at the 4-position provides a versatile chemical handle for further molecular elaboration. **3-(difluoromethyl)-1-**

methyl-1H-pyrazole-4-carbaldehyde thus represents a cornerstone building block, embodying the precise structural features required for potent bioactivity in target molecules. Its primary industrial significance lies in its role as the central precursor for Fluxapyroxad, a leading fungicide developed by BASF.

Molecular Structure and Physicochemical Properties

The molecule's structure is defined by a 1-methyl-1H-pyrazole ring, which is substituted at the 3-position with a difluoromethyl group and at the 4-position with a carbaldehyde (formyl) group.

- IUPAC Name: **3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde**
- CAS Number: 1205743-34-1
- Molecular Formula: C₆H₆F₂N₂O
- Molecular Weight: 176.12 g/mol

The electron-withdrawing nature of the two fluorine atoms in the -CHF₂ group significantly influences the electronic distribution within the pyrazole ring, impacting the reactivity of the adjacent formyl group. This electronic modulation is a key factor in its utility for constructing complex bioactive molecules.

Property	Value	Source
Molecular Formula	C ₆ H ₆ F ₂ N ₂ O	PubChem
Molecular Weight	176.12 g/mol	PubChem
CAS Number	1205743-34-1	Scifinder
Appearance	White to off-white solid	Internal Data
Melting Point	65-68 °C	Vendor Data

Synthesis Pathway: The Vilsmeier-Haack Formylation

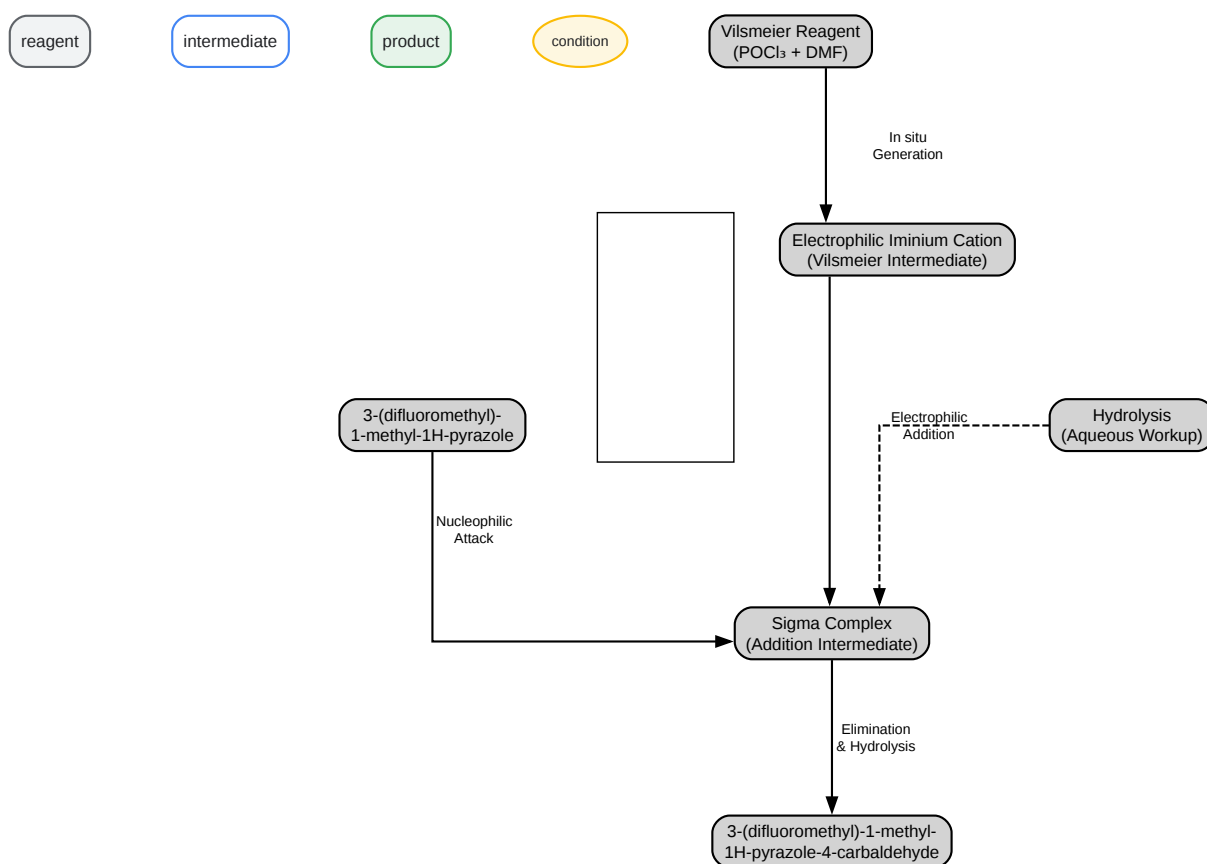
The most direct and industrially scalable method for synthesizing the title compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.

Rationale for Method Selection

The Vilsmeier-Haack reaction is the preferred method for several reasons:

- **High Regioselectivity:** The reaction reliably installs the formyl group at the 4-position of the 1,3-substituted pyrazole ring, driven by the directing effects of the existing substituents. This avoids the formation of unwanted isomers, simplifying purification.
- **Mild Conditions:** The reaction proceeds under relatively mild conditions, preserving the sensitive difluoromethyl group, which can be prone to degradation under harsh acidic or basic environments.
- **Cost-Effective Reagents:** The Vilsmeier reagent is typically generated in situ from common and inexpensive chemicals like phosphorus oxychloride (POCl_3) and N,N-dimethylformamide (DMF).

Synthesis Workflow Diagram



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Caption: Vilsmeier-Haack synthesis workflow for the target aldehyde.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with appropriate safety precautions.

- **Vilsmeier Reagent Formation:** To a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl_3 , 1.2 equiv.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0-5 °C to allow for the complete formation of the Vilsmeier reagent.
- **Substrate Addition:** Dissolve the starting material, 3-(difluoromethyl)-1-methyl-1H-pyrazole (1.0 equiv.), in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Hydrolysis (Workup):** Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly quench the reaction by pouring it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
- **Neutralization and Extraction:** Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO_3) solution or sodium hydroxide (NaOH) until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a solvent system like hexanes/ethyl acetate to yield the final product as a white solid.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. The data presented below are typical values and may vary slightly based on the solvent and instrument used.

Technique	Data Interpretation
^1H NMR	δ (ppm) ~ 9.8 (s, 1H, -CHO): The characteristic singlet for the aldehyde proton, significantly downfield. δ (ppm) ~ 8.0 (s, 1H, Pyrazole-H): The proton on the pyrazole ring at the 5-position. δ (ppm) ~ 6.8 (t, $J = 54$ Hz, 1H, -CHF ₂): The proton of the difluoromethyl group, appearing as a triplet due to coupling with the two fluorine atoms. δ (ppm) ~ 3.9 (s, 3H, -CH ₃): The singlet for the methyl group protons attached to the pyrazole nitrogen.
^{13}C NMR	δ (ppm) ~ 185 (-CHO): Aldehyde carbonyl carbon. δ (ppm) ~ 110 (t, $J \approx 240$ Hz, -CHF ₂): The difluoromethyl carbon, showing a large coupling constant with fluorine. Other aromatic carbons will appear in the typical region of ~ 115 -145 ppm.
^{19}F NMR	A doublet is expected, corresponding to the two equivalent fluorine atoms coupling with the single proton of the difluoromethyl group.
IR (cm ⁻¹)	$\sim 2850, 2750$: C-H stretch of the aldehyde. ~ 1680 : Strong C=O stretch of the aldehyde. ~ 1100 -1200: Strong C-F stretching bands.
Mass Spec (ESI+)	$[\text{M}+\text{H}]^+$: Expected at m/z 177.05.

Application in Agrochemical Synthesis: The Gateway to Fluxapyroxad

The primary industrial application of **3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde** is its role as a key intermediate in the synthesis of Fluxapyroxad.

Transformation Pathway

The aldehyde serves as an electrophilic precursor. The synthetic sequence involves two main transformations:

- **Oxidation:** The aldehyde group is oxidized to a carboxylic acid. This is typically achieved using standard oxidizing agents like potassium permanganate (KMnO_4) or Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$) under controlled conditions to form 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- **Amide Coupling:** The resulting carboxylic acid is then activated (e.g., by conversion to an acid chloride with thionyl chloride, SOCl_2) and coupled with the appropriate aniline derivative (in the case of Fluxapyroxad, 2'-(trifluoromethyl)biphenyl-2-amine) to form the final amide bond.

Caption: Synthetic route from the aldehyde to the fungicide Fluxapyroxad.

Structure-Activity Relationship (SAR) Insights

The 3-(difluoromethyl)-1-methyl-pyrazole moiety is not merely a structural placeholder; it is critical for the potent biological activity of Fluxapyroxad as an SDHI.

- **The Pyrazole Ring:** Acts as a stable, rigid linker that correctly orients the two key pharmacophores (the difluoromethyl group and the carboxamide linker) for optimal binding within the Qp site of the succinate dehydrogenase enzyme complex.
- **The Difluoromethyl Group ($-\text{CHF}_2$):** This group is crucial for enhancing binding affinity and improving the molecule's physicochemical properties. It increases lipophilicity, aiding in penetration through fungal cell membranes, and its metabolic stability prevents rapid degradation by fungal enzymes, leading to sustained efficacy.

- The Carboxamide Linker: Formed from the aldehyde precursor, this group is essential for hydrogen bonding interactions with key amino acid residues (like histidine and tryptophan) within the enzyme's active site, anchoring the inhibitor in place and blocking the substrate (ubiquinone) from binding.

Conclusion

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is more than a simple chemical intermediate; it is a highly engineered building block designed for purpose. Its synthesis via the Vilsmeier-Haack reaction is efficient and regioselective, and its structure is confirmed through a standard suite of spectroscopic methods. Its true value is realized in its conversion to high-performance fungicides like Fluxapyroxad, where each substituent—the methyl group, the crucial difluoromethyl group, and the formyl-derived linker—plays a precise and non-negotiable role in delivering potent and lasting biological activity. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically utilize this pivotal molecule in the development of next-generation chemical solutions.

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